![molecular formula C11H12OS B14291640 S-[(2-Ethenylphenyl)methyl] ethanethioate CAS No. 126981-01-9](/img/structure/B14291640.png)
S-[(2-Ethenylphenyl)methyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(2-Ethenylphenyl)methyl] ethanethioate: is an organic compound with the molecular formula C11H12OS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Ethenylphenyl)methyl] ethanethioate typically involves the reaction of 2-ethenylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-[(2-Ethenylphenyl)methyl] ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-[(2-Ethenylphenyl)methyl] ethanethioate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving thioesters. It may also serve as a model compound for understanding the behavior of thioesters in biological systems.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s reactivity and ability to form stable derivatives make it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties allow for the creation of specialized products with desired characteristics.
Wirkmechanismus
The mechanism of action of S-[(2-Ethenylphenyl)methyl] ethanethioate involves its reactivity as a thioester. Thioesters are known to participate in various biochemical reactions, including acyl transfer reactions. The sulfur atom in the thioester group can act as a nucleophile, attacking electrophilic centers and facilitating the formation of new bonds. This reactivity is crucial in many enzymatic processes and synthetic applications.
Vergleich Mit ähnlichen Verbindungen
- S-(2-Methylphenyl) ethanethioate
- S-Ethyl ethanethioate
- S-Methyl ethanethioate
Comparison: S-[(2-Ethenylphenyl)methyl] ethanethioate is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. Compared to S-(2-Methylphenyl) ethanethioate, the ethenyl group provides a site for polymerization and other reactions. S-Ethyl ethanethioate and S-Methyl ethanethioate lack the aromatic ring, making them less versatile in certain applications.
Eigenschaften
CAS-Nummer |
126981-01-9 |
|---|---|
Molekularformel |
C11H12OS |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
S-[(2-ethenylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C11H12OS/c1-3-10-6-4-5-7-11(10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
HXJPKUALZMANRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC1=CC=CC=C1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


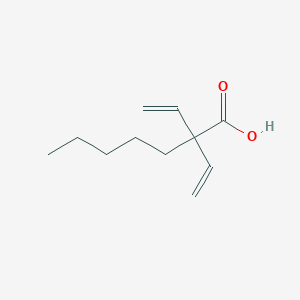
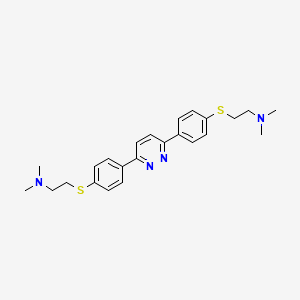
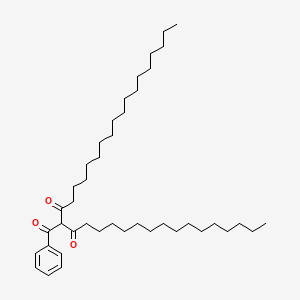
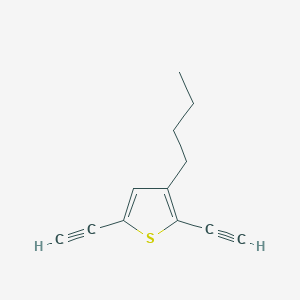

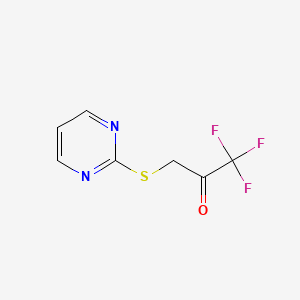
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

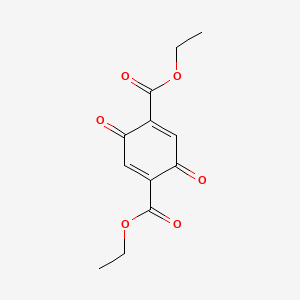


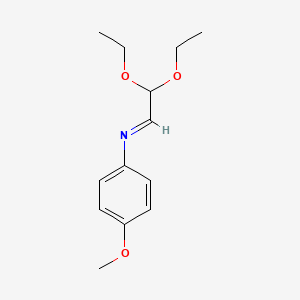

![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
